Oxyopinin-2a
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GKFSVFGKILRSIAKVFKGVGKVRKQFKTASDLDKNQ |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation of Oxyopinin 2a
Methodologies for Venom Collection and Peptide Isolation
The initial step in studying venom components is the collection of crude venom, a complex mixture of proteins, peptides, and low molecular weight compounds. researchgate.netscispace.comscispace.com Following collection, a multi-step purification process is required to isolate individual peptides like Oxyopinin-2a.
Chromatography is a fundamental technique for the separation and purification of components from a mixture. journalagent.com In the context of spider venom analysis, High-Performance Liquid Chromatography (HPLC) is considered a standard and widely used method. mdpi.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common approach for the purification of peptides from venom. ingentaconnect.commdpi.commdpi.com This technique separates molecules based on their hydrophobicity. bhu.ac.in In the isolation of oxyopinins, crude venom from O. kitabensis was fractionated using RP-HPLC, allowing for the initial separation of venom components into numerous fractions. researchgate.net The fractions demonstrating specific biological activity were then subjected to further purification steps, often involving other chromatographic methods like cation-exchange chromatography to achieve pure peptide samples. researchgate.net
Other advanced chromatographic techniques available for peptide separation include:
Hydrophilic Interaction Liquid Chromatography (HILIC): This method uses a polar stationary phase and is particularly useful for separating highly polar peptides that are not well retained by RP-HPLC. mdpi.com
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with multiple types of ligands, allowing for separation based on a combination of properties, such as ion exchange and hydrophobicity, in a single step. mdpi.com
The choice of column (e.g., C18, C8) and the gradient of organic solvents (like acetonitrile) are critical parameters in optimizing the separation of complex peptide mixtures. ingentaconnect.commdpi.com
Once a peptide is purified, mass spectrometry (MS) is a crucial tool for its identification and characterization. This technique measures the mass-to-charge ratio of ions to determine the precise molecular weight of a peptide. mdpi.com
For the oxyopinins, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was used to determine their molecular masses. researchgate.netingentaconnect.com The experimentally determined molecular mass of this compound was 4127.1 Da, which closely matched its theoretically calculated mass of 4127.1 Da (based on its amino acid sequence). researchgate.netingentaconnect.com This close agreement provides strong evidence for the correct identification of the purified peptide. In modern proteomics, liquid chromatography is often coupled directly with mass spectrometry (LC-MS) to separate and identify peptides from a complex mixture in a single, continuous process. nih.gov
Advanced Chromatographic Techniques for Peptide Separation
Primary Structure Determination of this compound
Determining the primary structure, or the linear sequence of amino acids, is essential for understanding a peptide's function and relationships to other molecules.
The primary structures of the oxyopinins were determined through direct sequencing. researchgate.net The most common method for this is Edman degradation, a process that removes amino acids one by one from the N-terminus of the peptide for subsequent identification. mdpi.comresearchgate.net
For longer peptides or to confirm a sequence, enzymatic digestion is often employed. The peptide is cleaved into smaller fragments by specific proteases, such as Glu-C, which cuts at glutamic acid residues. researchgate.net These smaller fragments are then sequenced, and the full-length sequence is reconstructed by overlapping the fragments. In the case of the Oxyopinin-2 subfamily, enzymatic digestion with Glu-C was used to confirm the primary structures obtained from direct sequencing. researchgate.net
Sequence homology analysis compares the primary structure of a peptide to those of known peptides in databases. This can reveal evolutionary relationships and provide clues about the peptide's function. This compound and its analogues show sequence similarity to ponericinL2, an insecticidal peptide from ants. nih.govresearchgate.net This similarity suggests a potentially conserved functional role across different venomous species.
Phylogenetic analysis is used to visualize the evolutionary relationships between different peptides or the organisms they come from. researchgate.net By comparing sequences and constructing phylogenetic trees, scientists can classify newly discovered toxins into existing families or superfamilies. nih.gov Transcriptome analyses of Oxyopes species have allowed for the classification of venom peptides, including oxyopinins, into distinct families based on sequence homology and conserved features, providing insight into the evolutionary diversification of these toxins. researchgate.netnih.gov
The Oxyopinin-2 subfamily consists of four closely related peptides: this compound, -2b, -2c, and -2d. nih.gov These peptides are variants that exhibit a high degree of sequence conservation, indicating they likely arose from gene duplication and subsequent minor mutations. All four peptides are composed of 37 amino acid residues, with at least 27 of these residues being identical across all variants. nih.govresearchgate.netacs.org
The variations in their amino acid sequences lead to slight differences in their molecular masses. wikipedia.orgresearchgate.net The high degree of similarity suggests they share a common structural fold and likely have similar, though potentially not identical, biological activities. nih.gov
Table 1: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Oxyopinin-1 |
| Oxyopinin-2b |
| Oxyopinin-2c |
| Oxyopinin-2d |
| PonericinL2 |
| Dermaseptin |
| Acetonitrile (B52724) |
Table 2: Sequence Comparison of the Oxyopinin-2 Subfamily
| Peptide | Amino Acid Sequence | Molecular Mass (Da) wikipedia.orgresearchgate.net |
|---|---|---|
| This compound | GKFSVFGKILRSIAKVFKGVGKVRKQFKTASDLDKNQ | 4127.1 |
| Oxyopinin-2b | GKFSGFAKILKSIAKFFKGVGKVRKGFKEASDLDKNQ | 4146.9 |
| Oxyopinin-2c | GKLSGISKVLRAIAKFFKGVGKAR KOFKEASDLDKNQ | 4064.7 |
| Oxyopinin-2d | GKFSVFSKILRSIAKVFKGVGKVRKGFKTASDLDKNQ | 4156.8 |
Sequence Homology and Phylogenetic Analysis of this compound
Secondary and Tertiary Structural Characterization
The determination of the three-dimensional structure of peptides is crucial for understanding their biological function. For this compound, a variety of spectroscopic techniques have been employed to characterize its secondary and tertiary structure, providing insights into the structural features that are essential for its bioactivity.
Circular Dichroism (CD) spectroscopy is a powerful tool for rapidly assessing the secondary structure of proteins and peptides in solution. creative-proteomics.com CD analyses of this compound and its analogs have consistently shown that these peptides adopt a predominantly α-helical conformation. nih.govacs.orgresearchgate.netscispace.com This is a common structural motif for many cytolytic and antimicrobial peptides. researchgate.netingentaconnect.com The CD spectra of oxyopinins typically exhibit the characteristic negative bands at approximately 208 and 222 nm and a positive band around 193 nm, which are indicative of α-helical structures. libretexts.org These studies are often conducted in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, to simulate the peptide's conformation upon interacting with a cell membrane. researchgate.netrsc.org
While CD spectroscopy provides a general overview of the secondary structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers higher-resolution structural information. Although specific high-resolution NMR structures for this compound are not as extensively detailed in the provided context, NMR studies of similar antimicrobial peptides, like Cupiennin 1a, have revealed detailed conformational features such as helix-hinge-helix motifs. acs.orgscispace.com These studies highlight the importance of charged residues in stabilizing the peptide's structure and how pH can influence its conformational diversity. acs.org For many antimicrobial peptides, NMR has been instrumental in identifying the specific residues that form the helical regions and in understanding how these structures interact with membranes. scispace.com
Table 1: Spectroscopic Data for this compound and Related Peptides
| Technique | Peptide | Key Findings | Reference |
| Circular Dichroism | This compound | Essentially α-helical secondary structure. | nih.govacs.orgresearchgate.net |
| Circular Dichroism | Oxyopinins (general) | Predominantly α-helical conformations. | scispace.com |
| NMR Spectroscopy | Cupiennin 1a (similar peptide) | Adopts helix-hinge-helix and disordered structures depending on pH. | acs.org |
| NMR Spectroscopy | Meucin-18 (similar peptide) | Amphipathic helices responsible for antimicrobial activity. | scispace.com |
The bioactivity of this compound is intrinsically linked to its specific structural features, most notably its amphipathic nature and high α-helical content. nih.govtcdb.org Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues, which allows the peptide to interact with and disrupt the lipid bilayers of cell membranes. researchgate.netingentaconnect.com In an α-helical conformation, the hydrophobic amino acid side chains are positioned on one face of the helix, while the charged and polar residues are on the opposite face.
This amphipathic α-helical structure is crucial for the cytolytic activity of this compound, enabling it to disrupt both biological membranes and artificial vesicles. nih.govtcdb.org The peptide shows a particular affinity for membranes rich in phosphatidylcholine. nih.govacs.org The initial electrostatic interaction between the cationic residues of the peptide and the negatively charged components of a target membrane is followed by the insertion of the hydrophobic face of the helix into the lipid core, leading to membrane permeabilization and cell lysis. researchgate.net This mechanism of action, often described by the "carpet-like" model, involves the accumulation of peptides on the membrane surface, leading to its destabilization. researchgate.net
The primary sequence of this compound reveals the distribution of amino acids that gives rise to its amphipathic character. The presence of numerous lysine (B10760008) (K) and arginine (R) residues contributes to its positive charge, while residues like phenylalanine (F), leucine (B10760876) (L), isoleucine (I), and valine (V) form the hydrophobic face. rsc.org This arrangement is a hallmark of many linear cationic amphipathic peptides found in spider venoms. nih.govnih.gov
Biosynthesis and Gene Expression of Oxyopinin 2a
Transcriptomic Analysis of Venom Glands for Oxyopinin Precursors
Next-generation sequencing and transcriptomic analysis of venom glands from various spider species, including those from the Oxyopidae family, have been instrumental in identifying the precursors of venom peptides like Oxyopinin-2a. nih.govnih.gov These high-throughput methods allow researchers to sequence the complete set of RNA transcripts in the venom glands, providing a snapshot of the genes being actively expressed. semanticscholar.org
Studies on spiders such as Oxyopes heterophthalmus, Oxyopes lineatus, Peucetia striata, and Oxyopes takobius have revealed the presence of transcripts encoding various oxyopinins. nih.govfrontiersin.org In some species, like Oxyopes heterophthalmus, a remarkable diversity of linear peptides has been identified, with as many as 62 different sequences found. nih.gov The abundance of these transcripts, often measured in Transcripts Per Kilobase Million (TPM), can be very high in Oxyopidae, which indicates their functional importance in the envenomation process. nih.govdntb.gov.ua Transcriptomic data has been crucial in identifying not just the mature peptide sequences but also their precursor forms, which include signal peptides, propeptides, and linker regions. nih.govfrontiersin.org For instance, analysis of the venom gland transcriptome of Oxyopes forcipiformis revealed that membrane-active peptides, a category that includes oxyopinins, were the most dominant group of toxins. mdpi.com
Identification of Precursor Sequences and Signal Peptides
This compound, like other spider venom peptides, is synthesized as a larger precursor protein that undergoes several processing steps. nih.gov The precursor typically starts with a signal peptide at the N-terminus. nih.govcnjournals.com This short peptide sequence directs the nascent polypeptide chain into the endoplasmic reticulum, the entry point of the secretory pathway, and is subsequently cleaved off. nih.govqiagenbioinformatics.com
Post-Translational Modifications and Maturation Pathways
The conversion of the oxyopinin precursor into the mature this compound peptide involves a series of post-translational modifications (PTMs). wikipedia.orgpharmiweb.com These modifications are critical for the structure and function of the final peptide. The primary PTMs involved in the maturation of oxyopinins are proteolytic cleavage and C-terminal amidation. nih.govfrontiersin.org
Proteolytic Cleavage Sites and Processing Quadruplet Motifs
The release of the mature peptide from its precursor is accomplished by specific proteases that recognize and cleave at particular sites. nih.govqiagenbioinformatics.com In many spider toxin precursors, including those for oxyopinins, these cleavage sites are marked by a conserved sequence known as the Processing Quadruplet Motif (PQM). nih.govnih.gov The PQM is characterized by an arginine (Arg) residue at the -1 position (immediately preceding the cleavage site) and at least one glutamic acid (Glu) residue at positions -2 to -4. nih.govplos.org The protease cleaves the peptide bond immediately after the arginine residue. nih.gov
In complex precursors that encode multiple peptides, the individual peptides are separated by linker sequences. nih.govfrontiersin.org These linkers are flanked by a PQM at their C-terminus and an inverted Processing Quadruplet Motif (iPQM) at their N-terminus. nih.govnih.gov An iPQM is essentially a mirror image of the PQM, with an arginine residue at the +1 position and at least one glutamic acid residue at positions +2 to +4. nih.gov This system of PQM and iPQM motifs allows for the precise excision of the linker peptides during maturation. nih.govfrontiersin.org In oxyopids, these linker peptides can be unusually long and are often highly negatively charged. frontiersin.org
| Motif | Consensus Sequence | Location in Precursor |
| PQM | (E/D)xxR | C-terminus of propeptide/linker |
| iPQM | Rxx(E/D) | N-terminus of linker |
| This table is based on information from multiple sources. nih.govnih.govnih.gov |
C-Terminal Amidation and Its Functional Implications
Another crucial post-translational modification for many bioactive peptides, including some oxyopinins, is C-terminal amidation. nih.govbiorxiv.org In this process, the C-terminal carboxyl group (-COOH) is converted to an amide group (-CONH2). patsnap.com This modification is typically signaled by a glycine (B1666218) residue at the C-terminus of the peptide sequence in the precursor. nih.gov An enzyme then catalyzes the removal of the glycine, leaving an amidated C-terminus. nih.gov
C-terminal amidation has several functional consequences. It removes the negative charge of the C-terminal carboxyl group, which can be important for the peptide's biological activity. biorxiv.orgresearchgate.net Amidation can also increase the peptide's resistance to degradation by carboxypeptidases, thereby enhancing its stability. researchgate.net For many antimicrobial peptides, C-terminal amidation is essential for their ability to interact with and disrupt bacterial membranes. biorxiv.org It can help stabilize the peptide's secondary structure, such as an α-helix, which is often important for its function. biorxiv.orgresearchgate.net
Gene Duplication and Diversification within the Oxyopinin Family
The remarkable diversity of peptides within the oxyopinin family is a direct result of evolutionary processes, primarily gene duplication and subsequent diversification. frontiersin.orgplos.org Gene duplication creates a redundant copy of a gene, which is then free to accumulate mutations and evolve new functions without compromising the original gene's function. plos.org This process is a major driver of innovation in venom composition. frontiersin.org
In the case of oxyopinins, gene duplication events have likely led to the expansion of the gene family, creating multiple paralogous genes. frontiersin.orgbiorxiv.org These duplicated genes can then undergo diversification, where mutations lead to variations in the amino acid sequences of the encoded peptides. plos.org This can result in peptides with slightly different properties, such as altered potency or target specificity. The presence of numerous oxyopinin variants within a single species, and even within a single complex precursor, is strong evidence for this process of gene duplication and diversification. frontiersin.org This genetic plasticity allows spiders to rapidly adapt their venom composition to different prey or ecological pressures. frontiersin.orgscielo.br
Molecular Mechanisms of Action of Oxyopinin 2a
Interactions with Biological Membranes and Artificial Lipid Bilayers
Oxyopinin-2a demonstrates significant disruptive activity towards both biological membranes and artificial lipid vesicles. nih.govresearchgate.net This interaction is a critical first step in its mechanism of action and is governed by a combination of electrostatic and hydrophobic forces. The peptide's ability to perturb membrane structure is also heavily influenced by the lipid composition of the target membrane.
Electrostatic and Hydrophobic Interactions with Lipid Components (e.g., Phosphatidylcholine)
The initial attraction of this compound to cell membranes is largely driven by electrostatic interactions. nih.govup.ac.za As a cationic peptide, it is drawn to the negatively charged components often found on the surface of microbial and certain eukaryotic cells. mdpi.com This initial binding is a prerequisite for its subsequent disruptive activities.
Following the initial electrostatic attraction, hydrophobic interactions play a crucial role in the peptide's insertion into the lipid bilayer. up.ac.za this compound, like other oxyopinins, possesses an amphipathic α-helical structure, meaning it has distinct hydrophobic and hydrophilic faces. nih.govmdpi.com This structure facilitates its partitioning into the membrane, where the hydrophobic residues interact with the lipid acyl chains and the hydrophilic residues may interact with the lipid headgroups and the aqueous environment. nih.gov
Studies have shown that oxyopinins have a particular affinity for membranes rich in phosphatidylcholine (PC). nih.govresearchgate.net High-sensitivity titration calorimetry experiments have quantified the binding of oxyopinins to 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) small unilamellar vesicles (SUVs), revealing an exothermic binding process. nih.gov This strong interaction with PC-rich membranes is a key determinant of the peptide's activity. Furthermore, ³¹P NMR studies have shown that this compound can induce micellization of PC membranes, a process that is prevented by the presence of unsaturated PC or acidic phospholipids (B1166683). nih.gov
The binding of this compound to lipid bilayers is an exothermic process, as demonstrated by high-sensitivity titration calorimetry. The following table summarizes the binding enthalpies and partition coefficients for oxyopinins with POPC small unilamellar vesicles.
| Oxyopinin | Binding Enthalpy (ΔH) (kcal/mol) | Partition Coefficient (Kp) (M⁻¹) |
| Oxki1 | -18.1 | 3.9 x 10³ |
| Oxki2 | -15.0 | 3.9 x 10³ |
| Data from high-sensitivity titration calorimetry experiments with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) small unilamellar vesicles. nih.gov |
Membrane Perturbation Models (e.g., Pore Formation, Carpet Model, Barrel-Stave Model)
Once associated with the membrane, this compound disrupts its structure through mechanisms that are common to many antimicrobial peptides (AMPs). While the precise model for this compound is still under investigation, several models are proposed for how such peptides perturb membranes. nih.govnih.gov
Pore Formation: One of the primary mechanisms of membrane disruption is the formation of pores. researchgate.net This can occur through different arrangements of the peptide monomers within the lipid bilayer.
Barrel-Stave Model: In this model, the peptides aggregate and insert into the membrane, forming a bundle that resembles the staves of a barrel. nih.govnih.gov The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the central aqueous pore. nih.gov
Toroidal Pore Model: Here, the peptides also form a pore, but they do so in association with the lipid headgroups, inducing the lipid monolayer to bend inward and line the pore along with the peptides. nih.gov
Carpet Model: In this non-pore-forming model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.govgatech.edu Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to micellization and eventual lysis of the cell. nih.gov
Studies on oxyopinins suggest they can induce a positive curvature in lipid bilayers, which can lead to membrane micellization, a process consistent with the carpet model. nih.gov However, the formation of pores of varying sizes has also been observed, suggesting that a single model may not fully encapsulate the complex membrane-disrupting activities of these peptides. core.ac.uk
Influence of Membrane Composition on Peptide Activity
The composition of the target membrane significantly influences the activity of this compound. The presence of specific lipids can either enhance or inhibit its disruptive effects.
As previously mentioned, oxyopinins show a strong preference for membranes rich in phosphatidylcholine. nih.govresearchgate.net However, the presence of unsaturated phosphatidylcholine or acidic phospholipids can prevent the micellization that this compound induces in pure PC membranes. nih.gov This suggests that the physical properties of the lipids, such as their shape and charge, play a critical role in modulating the peptide's activity.
The interaction of antimicrobial peptides is often favored with negatively charged membranes, which are characteristic of bacterial cells, due to the initial electrostatic attraction. mdpi.com While detailed studies on the specific effects of various lipid headgroups and acyl chain saturation on this compound activity are ongoing, it is clear that the lipid environment is a key determinant of its membrane-perturbing efficacy.
Modulation of Ion Channel Activity in Target Cells
Beyond direct membrane disruption, this compound also exerts its effects by modulating the activity of ion channels in the membranes of target cells. nih.govresearchgate.net This activity is particularly relevant to its insecticidal properties.
Characterization of Non-Selective Ion Channel Opening in Insect Cells
Electrophysiological studies on insect cells, specifically Sf9 cells derived from the fall armyworm Spodoptera frugiperda, have provided direct evidence for the ion channel modulating activity of oxyopinins. nih.govresearchgate.net These studies have shown that oxyopinins, including this compound, cause the opening of non-selective ion channels. nih.govrsc.org This leads to an uncontrolled flux of ions across the cell membrane, disrupting the cell's electrochemical gradients and ultimately leading to cell death. The non-selective nature of these channels means they allow the passage of various ions, contributing to a rapid and catastrophic loss of cellular homeostasis.
Electrophysiological Investigations of Cellular Membrane Resistance
A key consequence of the opening of non-selective ion channels is a drastic reduction in the electrical resistance of the cell membrane. nih.govresearchgate.netrsc.org Electrophysiological recordings have confirmed that the application of oxyopinins to insect cells leads to a significant decrease in membrane resistance. nih.govresearchgate.net This decrease is a direct measure of the increase in ion permeability of the membrane. The ability of this compound to compromise the membrane's ability to maintain an electrical potential difference is a fundamental aspect of its cytotoxic and insecticidal action.
Intracellular Targets and Pathways
The primary mode of action for this compound involves its direct interaction with cellular membranes. nih.gov Possessing an amphipathic alpha-helical secondary structure, this cationic peptide is drawn to the anionic surfaces of cell membranes. nih.govingentaconnect.com Its disruptive activities have been observed on both biological membranes and artificial vesicles, with a particular affinity for those rich in phosphatidylcholine. nih.gov
Electrophysiological studies on insect cells (Sf9) have demonstrated that oxyopinins, including this compound, cause a significant decrease in cell membrane resistance. nih.gov This is achieved by the formation of non-selective ion channels, which disrupts the cell's electrochemical gradients and leads to cell death. nih.govresearchgate.net This pore-forming mechanism is a key aspect of its insecticidal and cytolytic properties. nih.govresearchgate.net
Cooperative Actions with Other Venom Components
Synergistic Effects in Insecticidal Activity
Research has shown a potentiation phenomenon when this compound is applied in conjunction with neurotoxins, such as Oxytoxin 1, which is also found in the venom of Oxyopes kitabensis. nih.gov The application of mixtures containing both oxyopinins and Oxytoxin 1 to insect larvae results in a notable increase in lethality. nih.gov This positive insecticidal cooperativity is a recurring theme in the venoms of spiders like Oxyopes kitabensis and Cupiennius salei. biologists.compnas.org The cytolytic peptides, like this compound, appear to facilitate the action of neurotoxins. nih.govbiologists.com
Proposed Mechanisms of Potentiation
The proposed mechanism for this synergistic action centers on the membrane-disrupting capabilities of this compound. nih.gov By creating pores and disrupting the integrity of cell membranes, this compound is thought to provide neurotoxins with better access to their specific molecular targets within the nervous system. nih.govbiologists.com This "spreading factor" effect, facilitated by the destruction of the extracellular matrix and cell membranes, allows the neurotoxins to reach their sites of action more efficiently, thereby augmenting their paralytic and lethal effects. nih.gov
The following table summarizes the key molecular characteristics and activities of this compound:
| Feature | Description |
| Primary Structure | 37 amino acid residues. nih.gov |
| Secondary Structure | Primarily alpha-helical. nih.gov |
| Molecular Target | Cell membranes, particularly those rich in phosphatidylcholine. nih.gov |
| Mechanism of Action | Forms non-selective ion channels, leading to a reduction in cell membrane resistance. nih.gov |
| Synergistic Partner | Neurotoxins (e.g., Oxytoxin 1). nih.gov |
| Proposed Synergistic Mechanism | Enhances neurotoxin access to their targets by disrupting cell membranes. nih.govbiologists.com |
Preclinical Pharmacological and Biological Activities of Oxyopinin 2a
Antimicrobial Spectrum and Potency in In Vitro Studies
Oxyopinins, including Oxyopinin-2a, have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. remedypublications.com The primary mechanism of action involves the disruption of biological membranes. nih.govtcdb.org These peptides are particularly effective against membranes rich in phosphatidylcholine. nih.govwikipedia.org
This compound exhibits inhibitory activity against Gram-positive bacteria. uniprot.org Studies have confirmed its effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis. tcdb.orguniprot.orgmdpi.com While specific minimum inhibitory concentration (MIC) values for this compound are not consistently detailed in the literature, related oxyopinins and other spider venom peptides show activity in the micromolar range against these bacteria. scispace.comnih.gov The activity is attributed to the peptide's ability to compromise the bacterial cell membrane. ingentaconnect.com
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Active tcdb.orguniprot.org |
The peptide has also been shown to be active against Gram-negative bacteria, including Escherichia coli. tcdb.orguniprot.orgmdpi.com The membranolytic action of this compound is also the basis for its activity against these microbes. uniprot.org While the broader family of spider-derived antimicrobial peptides has shown efficacy against Pseudomonas aeruginosa, specific reports detailing the activity of this compound against this particular strain are not prominent in the reviewed literature. scispace.commdpi.com
Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Active tcdb.orguniprot.org |
While other peptides derived from spider venoms have been reported to possess antifungal properties against species like Candida albicans, the available scientific literature does not provide specific details on the antifungal activity of this compound. researchgate.net
This compound circumvents common antimicrobial resistance mechanisms primarily through its physical mode of action. Unlike many conventional antibiotics that target specific enzymes or metabolic pathways, this compound directly targets and disrupts the integrity of the bacterial cell membrane. nih.govtcdb.org This process of forming pores or channels in the lipid bilayer leads to cell lysis and death. tcdb.org Such a mechanism is difficult for bacteria to develop resistance against, as it would require fundamental changes to the structure of their cell membranes.
Antifungal Activities (if reported, e.g., C. albicans)
Insecticidal Activity and Efficacy in Model Organisms
This compound displays significant insecticidal properties. nih.govwikipedia.orguniprot.org Research has shown that it acts synergistically with neurotoxins also found in spider venom, enhancing their paralytic and lethal effects on insect larvae. nih.gov This suggests a cooperative role where oxyopinins disrupt cellular barriers, facilitating the access of neurotoxins to their targets. nih.govtandfonline.com
In vitro studies on insect cells, specifically ovarian cells from Spodoptera frugiperda (Sf9), have elucidated the cytotoxic mechanism of oxyopinins. nih.govcnjournals.com Electrophysiological recordings demonstrate that this compound and its analogs cause a drastic reduction in cell membrane resistance by opening non-selective ion channels. nih.govtcdb.orguniprot.org This disruption of ion homeostasis and membrane integrity leads to cell death, which underlies its insecticidal effect. nih.govtandfonline.com
In Vivo Studies in Arthropod Models
Research has demonstrated the insecticidal potential of this compound, not just as a standalone agent, but also as a potentiator of other toxins. In vivo studies on insect larvae have shown that when oxyopinins are applied in a mixture with the paralytic neurotoxin Oxytoxin 1, a significant increase in the lethality effect is observed. nih.gov This potentiation phenomenon suggests a cooperative mechanism where the membrane-disrupting properties of this compound may facilitate the entry or action of neurotoxins, leading to a more efficient incapacitation of the insect prey. nih.gov This synergistic action highlights a sophisticated strategy within spider venom for overwhelming arthropod targets. nih.gov
Hemolytic Activity and Selectivity Towards Non-Target Cells
In a preclinical context, this compound has demonstrated notable hemolytic activity, which is the ability to lyse red blood cells. This activity has been observed across erythrocytes from various species, including sheep, pig, and guinea pig. tcdb.org The peptide's mechanism involves the disruption of biological membranes, a characteristic feature of many amphipathic peptides. nih.govtcdb.org This broad-spectrum hemolytic capability is attributed to its interaction with membrane components, particularly those rich in phosphatidylcholine. nih.govtcdb.org
| Target Cell Type | Observed Activity | Source(s) |
| Sheep Red Blood Cells | Hemolytic | tcdb.org |
| Pig Red Blood Cells | Hemolytic | tcdb.org |
| Guinea Pig Red Blood Cells | Hemolytic | tcdb.org |
Other Reported Biological Activities
Beyond its direct insecticidal and hemolytic effects, this compound exhibits other significant biological activities, primarily centered on its cytolytic (cell-disrupting) properties against specific, non-human cell lines.
Electrophysiological studies on insect cells, specifically the Sf9 cell line derived from the pupal ovarian tissue of the fall armyworm (Spodoptera frugiperda), have provided insight into its mechanism of action. nih.govbiocompare.com In these experiments, oxyopinins, including this compound, were found to cause a drastic reduction in the cell membrane's resistance. nih.gov This is achieved by the formation and opening of non-selective ion channels, which disrupts the cell's integrity and leads to lysis. nih.govtcdb.org This activity is also reported against S. frugiperda ovarian cells, reinforcing its insecticidal properties at a cellular level. tcdb.org The peptide's ability to disrupt membranes, particularly those with a high phosphatidylcholine content, is a key factor in its cytolytic function. nih.govtcdb.org
| Cell Line | Organism of Origin | Observed Effect | Mechanism | Source(s) |
| Sf9 cells | Spodoptera frugiperda (Fall armyworm) | Drastic reduction of cell membrane resistance | Opening of non-selective ion channels | nih.gov |
| Ovarian cells | Spodoptera frugiperda (Fall armyworm) | Insecticidal activity | Opening of non-selective ion channels | tcdb.org |
Structure Activity Relationship Sar Studies of Oxyopinin 2a and Analogs
Design and Synthesis of Oxyopinin-2a Derivatives and Peptidomimetics
The generation of this compound derivatives for SAR studies relies on established and versatile chemical synthesis techniques. The primary method for producing peptides and their analogs is solid-phase peptide synthesis (SPPS). nih.govmdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of protecting groups, such as the Fmoc (9-fluorenylmethyloxycarbonyl) group, on the amino terminus of the amino acids prevents unwanted side reactions during the coupling steps. mdpi.com This methodology would allow for the precise synthesis of the native this compound sequence (GKFSVFGKILRSIAKVFKGVGKVRKQFKTASDLDKNQ) and the straightforward incorporation of non-natural or modified amino acids at specific positions to create a library of derivatives. ntnu.no
Beyond simple amino acid substitution, more complex derivatives known as peptidomimetics can be designed and synthesized. Peptidomimetics are molecules that mimic the essential structural elements and functionality of a natural peptide but have modified backbones or side chains to enhance properties like stability against enzymatic degradation, bioavailability, and receptor selectivity. mdpi.comnih.gov
Common strategies for creating peptidomimetics that could be applied to this compound include:
Backbone Modifications: Replacing one or more of the classic amide bonds (-CO-NH-) with a more stable isostere, such as a 1,2,3-triazole ring. nih.gov This can be achieved through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can lock the peptide into a specific conformation.
Peptide Stapling: Introducing a synthetic brace or "staple" by cross-linking the side chains of two amino acids within the peptide sequence. All-hydrocarbon stapling, for instance, can stabilize the α-helical structure of a peptide, which is a key structural motif for this compound. mdpi.commdpi.com
Cyclization: Synthesizing cyclic versions of the peptide, either through head-to-tail linkage or by cyclizing through side chains. Cyclic peptidomimetics often exhibit increased rigidity and stability. ntnu.nofrontiersin.org
These synthetic approaches provide a robust toolkit for generating a diverse range of this compound analogs, enabling a thorough investigation of its structure-activity relationships.
Impact of Amino Acid Substitutions on Biological Function
While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining research on analogous spider venom peptides. For example, a study on Cupiennin 1a, another linear, cationic antimicrobial peptide from spider venom, demonstrated how truncations and substitutions impact biological activity. nih.gov The rational design of Cupiennin 1a analogs led to new molecules with reduced cytotoxicity toward healthy mammalian cells while retaining desired antimicrobial or antitumor activities. nih.gov
The following data table, derived from a study on Cupiennin 1a and its analogs, serves as a clear example of how SAR is typically evaluated. It showcases the effects of sequence modifications on antimicrobial activity (Minimum Inhibitory Concentration - MIC) and hemolytic activity (a measure of toxicity to red blood cells).
Table 1: Example of SAR Data for the Spider Venom Peptide Cupiennin 1a and its Analogs Against Select Bacterial Strains and Human Erythrocytes. (This table is presented as an illustrative example of SAR studies on a related spider peptide, as specific, comprehensive SAR data for this compound analogs is not available in the cited literature. Data sourced from a study by Lages et al., 2022. nih.gov)
| Peptide ID | Sequence | Modification from Parent (Cu-1a) | MIC (µM) vs. S. aureus | MIC (µM) vs. K. pneumoniae | Hemolytic Activity (% at 100 µM) |
| Cu-1a | GFGALFKFLAKKVAKTVAKQAAKQGAKYVVNKQME-NH₂ | Parent Peptide | 3.12 | 12.5 | ~100% |
| R1a | GFGALFKFLAKKVAKTVAK-NH₂ | Truncated (19 residues) | 6.25 | 12.5 | ~60% |
| R2b | GFGALFKFLAKKVAKTV-NH₂ | Truncated (17 residues) | 12.5 | 25 | ~40% |
| R6b | GFGALFKFLAKKAAKTV-NH₂ | Truncated (17), V14A | 12.5 | 25 | ~25% |
| R8b | GFGALFKFLAKKAAKTA-NH₂ | Truncated (17), V14A, V17A | 12.5 | 50 | ~15% |
| R10b | GFGALFKFLAKKFAKTA-NH₂ | Truncated (17), V14F, V17A | 6.25 | 25 | ~20% |
This example demonstrates that truncating the peptide (analogs R1a, R2b) and substituting key residues (e.g., replacing Valine with Alanine or Phenylalanine in R6b, R8b, R10b) can significantly decrease hemolytic activity while maintaining or slightly modulating antimicrobial potency. nih.gov Similar strategic substitutions in this compound—for instance, altering its charged residues (Lysine, Arginine) or hydrophobic residues (Phenylalanine, Leucine (B10760876), Valine)—would be expected to yield analogs with fine-tuned activity and specificity profiles.
Role of Specific Structural Motifs (e.g., Alpha-Helical Content, Cationicity)
The biological function of this compound is dictated by key structural motifs, primarily its amphipathic α-helical conformation and its high positive charge (cationicity). mdpi.com
Alpha-Helical Content: Circular dichroism studies have confirmed that oxyopinins adopt an α-helical secondary structure, particularly in membrane-mimicking environments. mdpi.comnih.gov This conformation is crucial for its function. The α-helix organizes the amino acid side chains, creating two distinct faces: a hydrophobic face that can insert into the lipid core of cell membranes, and a hydrophilic (cationic) face that interacts with the negatively charged components of microbial cell surfaces. The stability and length of this helix are critical determinants of the peptide's ability to perturb and permeabilize target membranes, leading to cell death.
The interplay between these two motifs—the amphipathic α-helix and cationicity—is the foundation of this compound's mechanism of action and the primary focus for modification in SAR studies.
Rational Design Strategies for Enhanced Specificity and Potency
Rational design is a goal-oriented approach to creating new peptide analogs with improved therapeutic properties, such as higher potency against target pathogens and lower toxicity towards host cells. For this compound, these strategies would focus on systematically modulating the structural motifs identified in SAR studies.
Key rational design strategies include:
Optimizing the Hydrophobic-Hydrophilic Balance: The balance between hydrophobicity and cationicity is critical. Increasing hydrophobicity can enhance antimicrobial potency but may also increase non-specific toxicity (hemolysis). Rational design aims to find an optimal balance. This can be achieved by substituting amino acids to fine-tune the hydrophobicity of the non-polar face of the α-helix (e.g., replacing Alanine with the more hydrophobic Leucine or Tryptophan) while maintaining or adjusting the charge on the polar face.
Modulating Helicity and Amphipathicity: The stability and amphipathicity of the α-helix can be engineered. Helical wheel projections are used to visualize the distribution of hydrophobic and hydrophilic residues and guide substitutions that enhance the separation of these faces, thereby increasing the peptide's amphipathicity and membrane-disrupting potential. Introducing helix-promoting residues like Alanine or using peptide stapling techniques can further stabilize this crucial conformation.
Enhancing Selectivity: To reduce toxicity to mammalian cells, analogs can be designed to have a greater affinity for bacterial membranes. This often involves adjusting the net positive charge. While a high positive charge is needed for initial attraction to bacteria, an excessively high charge can sometimes lead to increased hemolytic activity. Therefore, a careful titration of the number and position of cationic residues is a key strategy for improving the therapeutic index of the peptide.
By applying these principles, researchers can rationally engineer this compound analogs, moving from a naturally occurring toxin to a highly selective and potent therapeutic lead.
Advanced Methodological Approaches in Oxyopinin 2a Research
Recombinant Expression and Purification Strategies
The limited availability of Oxyopinin-2a from its natural source, the venom of the wolf spider Oxyopes kitabensis, necessitates the use of recombinant expression systems for detailed structural and functional studies. oup.com Escherichia coli is a commonly used host for this purpose due to its rapid growth and cost-effectiveness. remedypublications.com However, the inherent toxicity of cytolytic peptides like this compound to the host cells and their susceptibility to proteolytic degradation present significant challenges. remedypublications.com
To circumvent these issues, researchers employ fusion protein strategies. The gene encoding this compound is fused to a larger, more stable protein partner, which can enhance solubility, prevent degradation, and mask the peptide's toxicity during expression. nih.govtandfonline.com Commonly used fusion tags include Glutathione S-transferase (GST) and Small Ubiquitin-related Modifier (SUMO). nih.govtandfonline.com The expression of these fusion proteins is often induced under specific conditions, such as low temperatures (e.g., 16°C) and low concentrations of the inducing agent (e.g., 10 µM IPTG), to promote proper folding and solubility. plos.org Some strategies involve directing the expression to the periplasm of E. coli, which provides a more oxidative environment conducive to the formation of disulfide bonds, although this is more relevant for cysteine-rich peptides than for linear peptides like oxyopinins. plos.org
Following expression, a multi-step purification process is required to isolate the active this compound peptide. This process is summarized in the table below.
| Step | Method | Description |
| Initial Capture | Affinity Chromatography | The cell lysate containing the fusion protein is passed through a chromatography column with a resin that specifically binds the fusion tag. For instance, Immobilized Metal Affinity Chromatography (IMAC) is used for His-tagged proteins, while amylose (B160209) resin is used for Maltose-Binding Protein (MBP) fusions. plos.orgresearchgate.net |
| Cleavage | Proteolytic Digestion | The purified fusion protein is treated with a specific protease, such as SUMO protease (ULP1), that recognizes and cleaves a specific site between the fusion tag and this compound, releasing the peptide. tandfonline.com |
| Final Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | RP-HPLC is a high-resolution technique used to separate the liberated peptide from the cleaved tag and any remaining impurities based on hydrophobicity. nih.govuq.edu.au This step yields a highly pure peptide sample. |
| Alternative Steps | Precipitation/Extraction | Techniques like trichloroacetic acid (TCA) precipitation or acetonitrile (B52724) precipitation can be used as cost-effective intermediate steps to separate the smaller peptide from the larger, cleaved fusion tag. nih.govresearchgate.net |
The purity and correct molecular weight of the final recombinant this compound are confirmed using techniques like SDS-PAGE and mass spectrometry. nih.govtandfonline.com The functional integrity of the recombinant peptide is then validated by comparing its activity to the native peptide. nih.gov
High-Throughput Screening (HTS) Assays for Functional Characterization
High-throughput screening (HTS) provides a rapid and efficient means to characterize the biological activities of this compound and its analogues. creative-biolabs.com These assays allow for the simultaneous testing of numerous samples, facilitating the exploration of structure-activity relationships and the identification of peptides with optimized properties. creative-biolabs.comnih.gov HTS can be broadly categorized into functional screening, which measures a biological effect, and affinity-based screening, which measures binding to a target. springernature.com For a cytolytic peptide like this compound, functional assays are paramount.
A key application of HTS is to determine the antimicrobial spectrum and potency of this compound. This is often achieved using broth microdilution assays in a 96-well plate format, where the growth of various bacterial strains is monitored in the presence of serially diluted peptide. mdpi.com To enhance throughput and sensitivity, luminescence-based or fluorescence-based readouts are often employed. creative-biolabs.comspringernature.com For example, bacteria can be engineered to express a luciferase gene, where a decrease in light output correlates with peptide-induced cell death. springernature.com
Another critical aspect of functional characterization is assessing the peptide's cytolytic activity against eukaryotic cells, such as red blood cells (hemolytic activity) and other mammalian cell lines. mdpi.complos.org These assays are crucial for evaluating the peptide's selectivity and therapeutic potential. Hemolytic assays, for instance, measure the release of hemoglobin from erythrocytes upon membrane lysis. mdpi.com
The table below outlines common HTS assays relevant to the functional characterization of this compound.
| Assay Type | Principle | Measured Outcome | Relevance for this compound |
| Antimicrobial Susceptibility | Bacteria are incubated with the peptide in a 96-well plate format. Bacterial growth is measured by optical density or a metabolic indicator. | Minimum Inhibitory Concentration (MIC) - the lowest peptide concentration that inhibits visible growth. mdpi.com | Determines the potency and spectrum of antibacterial activity. |
| Luminescence-Based Viability | Bacteria engineered to express luciferase are exposed to the peptide. Viability is proportional to light emission. springernature.com | A rapid and sensitive measure of bactericidal activity. | Allows for high-throughput screening of peptide libraries against target pathogens. |
| Membrane Permeabilization | The release of a fluorescent dye (e.g., calcein) from lipid vesicles or the uptake of a dye (e.g., SYTOX Green) by cells with compromised membranes is measured. frontiersin.orgmdpi.com | Quantifies the degree of membrane disruption caused by the peptide. | Directly assesses the primary mechanism of action of cytolytic peptides. |
| Hemolytic Assay | Red blood cells are incubated with the peptide, and the release of hemoglobin is measured spectrophotometrically. mdpi.com | The concentration of peptide causing 50% hemolysis (HC50). | Evaluates the toxicity of the peptide to mammalian cells, a key indicator of selectivity. |
| Cell-Based Cytotoxicity (e.g., MTT Assay) | The metabolic activity of cultured mammalian cells is measured after exposure to the peptide. plos.org | The concentration of peptide causing 50% reduction in cell viability (IC50). | Assesses the general cytotoxicity and potential therapeutic window of the peptide. |
These HTS approaches are invaluable for systematically evaluating the functional profile of this compound, guiding the design of new analogues with improved activity and selectivity.
Computational Biology and Bioinformatics for Peptide Prediction and Analysis
Computational biology and bioinformatics are indispensable tools in modern peptide research, accelerating the discovery and analysis of toxins like this compound. mdpi.comfrontiersin.org These approaches leverage vast biological datasets and sophisticated algorithms to predict, classify, and analyze peptide sequences and structures. frontiersin.orgresearchgate.net
A primary application is the identification of novel toxin sequences from high-throughput sequencing data. oup.com Venom gland transcriptomics, which involves sequencing the mRNA from a spider's venom glands, can reveal a comprehensive profile of all expressed toxins. plos.orgnih.govmdpi.com Bioinformatic pipelines are then used to sift through this data, identifying transcripts that encode putative toxins based on conserved signal sequences and other characteristic features. oup.comfrontiersin.org Databases like ArachnoServer are specialized resources that consolidate information on spider venom peptides and provide tools for their automated discovery and annotation from transcriptomic data. oup.comfrontiersin.org
Once a peptide sequence like this compound is identified, bioinformatics tools are used to predict its physicochemical properties, which are crucial for its function. These properties include:
Molecular Weight and Charge: Basic parameters that influence interaction with charged membranes.
Hydrophobicity and Hydrophobic Moment: These predict the peptide's tendency to partition into a lipid bilayer and the amphipathicity of its helical structure, respectively. frontiersin.org
Secondary Structure Prediction: Algorithms predict whether the peptide is likely to form structures such as α-helices or β-sheets, a key aspect of its mechanism. acs.org
Furthermore, machine learning and deep learning models are increasingly used to predict the biological activity of peptides directly from their sequence. acs.orgacs.org These models are trained on large databases of known antimicrobial peptides (AMPs) and can classify new sequences as potential AMPs or even predict their potency. acs.orgmdpi.com Such predictive tools can be used to screen entire proteomes for novel AMPs or to guide the rational design of this compound analogues with enhanced activity. researchgate.net
| Bioinformatics Tool/Approach | Application in this compound Research | Key Insights |
| Venom Gland Transcriptomics | Identification of the full-length cDNA sequence of this compound and discovery of related oxyopinin variants. plos.orgmdpi.com | Provides the primary sequence and reveals the diversity of the oxyopinin family in a given spider species. |
| ArachnoServer/Toxin Databases | Annotation of the peptide, including prediction of signal peptide cleavage sites and classification into toxin families. oup.comfrontiersin.org | Contextualizes this compound within the broader landscape of spider toxins. |
| Physicochemical Property Prediction | Calculation of hydrophobicity, net charge, and hydrophobic moment from the amino acid sequence. frontiersin.org | Helps explain the peptide's affinity for and interaction with biological membranes. |
| Secondary Structure Prediction | In silico modeling of the peptide's conformation, such as its propensity to form an α-helix. acs.org | Provides hypotheses about the active structure of the peptide, which can be tested experimentally. |
| Machine Learning Models for AMPs | Prediction of antimicrobial activity and potential targets based on sequence features. acs.orgresearchgate.net | Enables high-throughput virtual screening and prioritizes peptide variants for synthesis and testing. |
Advanced Microscopy Techniques for Membrane Interaction Visualization
Understanding the cytolytic mechanism of this compound requires direct visualization of its interaction with and disruption of cell membranes. Advanced microscopy techniques provide the necessary resolution to observe these dynamic processes at the nanoscale, offering insights that are unattainable with bulk biochemical assays. nih.govnih.gov
Atomic Force Microscopy (AFM) is a powerful tool for imaging biological surfaces, including lipid bilayers, at sub-nanometer resolution in near-native aqueous conditions. nih.govmdpi.com AFM does not visualize the peptide itself, but rather the topographical changes it induces in a model membrane (a supported lipid bilayer). mdpi.comucl.ac.uk Researchers can observe in real-time how this compound affects membrane integrity. Common observations include:
Pore Formation: The appearance of distinct, localized voids or defects in the bilayer. nih.gov
Membrane Thinning: A decrease in the height of the lipid bilayer, often referred to as a "carpet-like" disruption. ucl.ac.uk
Lipid Extraction: The removal of lipids from the bilayer, leading to the formation of peptide-lipid micelles. ucl.ac.uk
By performing time-lapse AFM, scientists can study the kinetics of these disruptive processes, providing a detailed mechanical picture of how this compound compromises membrane structure. ucl.ac.ukrsc.org
Confocal Laser Scanning Microscopy (CLSM) offers another approach to visualize peptide-membrane interactions, particularly within the context of whole cells or giant unilamellar vesicles (GUVs). frontiersin.orgnih.gov In this technique, the peptide is typically labeled with a fluorescent dye. By observing the localization of the fluorescence, researchers can determine the peptide's fate. For instance, CLSM can distinguish between peptides that accumulate on the cell surface and those that translocate across the membrane into the cytoplasm. nih.govacs.org Co-staining the membrane with a different fluorescent dye allows for simultaneous visualization of the peptide and the cell membrane, revealing whether membrane permeabilization occurs. mdpi.comacs.org
These microscopy techniques are often used in a complementary fashion to build a comprehensive model of the peptide's mechanism of action, from initial binding to final membrane lysis. frontiersin.org
Preclinical Research Applications and Potential Translational Avenues
Exploratory Investigations of Oxyopinin-2a as a Lead for Antimicrobial Agents
This compound is one of five amphipathic peptides, collectively known as oxyopinins, isolated from the venom of the wolf spider Oxyopes kitabensis. nih.gov These peptides have demonstrated antimicrobial, hemolytic, and insecticidal properties. nih.gov Oxyopinins are notable for being the largest linear cationic amphipathic peptides identified from spider venom to date. nih.govscispace.com Specifically, this compound and its close relatives (2b, 2c, and 2d) are characterized by highly similar 37-amino acid sequences. nih.gov Their secondary structure is predominantly α-helical, a common feature among many antimicrobial peptides (AMPs). nih.govscispace.com
The antimicrobial action of oxyopinins is attributed to their ability to disrupt cell membranes. nih.gov Studies have shown that they are effective against both biological membranes and artificial vesicles, with a particular affinity for those rich in phosphatidylcholine. nih.govrsc.org This membrane-disrupting activity is a hallmark of many host defense peptides and forms the basis of their potential as antimicrobial agents. acs.orgremedypublications.com
Table 1: Antimicrobial Activity of Oxyopinins
| Organism Type | Activity | Reference |
|---|---|---|
| Gram-positive bacteria | Active | remedypublications.com |
| Gram-negative bacteria | Active | remedypublications.com |
| Yeast | Active | remedypublications.com |
Strategies to Address Stability and Delivery Challenges (theoretical/preclinical)
A significant hurdle in the therapeutic development of peptide-based drugs like this compound is their inherent instability and challenges with delivery. uq.edu.au Peptides are susceptible to degradation by proteases and can be cleared quickly from the body. Theoretical and preclinical strategies to overcome these issues are being considered.
One approach involves chemical modifications to enhance stability. This could include strategies like cyclization or grafting key sequence elements onto more stable molecular scaffolds. Another potential avenue is the use of specialized delivery systems, such as encapsulation in nanoparticles or liposomes, to protect the peptide from degradation and facilitate its transport to the target site. Furthermore, heterologous recombinant expression using a plasmid vector could offer a method for localized and inducible antimicrobial action within host cells. uq.edu.au
Potential for Combination Therapies
The unique mechanism of action of antimicrobial peptides like this compound, which primarily involves membrane disruption, makes them promising candidates for combination therapies with conventional antibiotics. frontiersin.org This approach could enhance the efficacy of existing antibiotics, particularly against drug-resistant bacteria. frontiersin.org By permeabilizing the bacterial membrane, this compound could facilitate the entry of other antibiotic molecules into the cell, leading to a synergistic effect. frontiersin.org Preclinical studies with other antimicrobial peptides have demonstrated the potential of this strategy to overcome antibiotic resistance and improve treatment outcomes. frontiersin.orgmdpi.com For instance, Lycosin-I, another spider venom peptide, has shown synergistic effects when combined with conventional antibiotics. mdpi.com
Development of Bioinsecticides for Agricultural and Pest Management Applications
The insecticidal properties of this compound and other spider venom peptides present a compelling case for their development as bioinsecticides. uq.edu.au Traditional chemical insecticides often face issues of insect resistance and negative environmental impact. uq.edu.au Spider venom peptides, being biodegradable and often specific to insect targets, offer a more environmentally friendly alternative. uq.edu.au
Oxyopinins have demonstrated direct insecticidal activity. nih.gov Electrophysiological studies on insect cells (Sf9) revealed that oxyopinins cause a significant reduction in cell membrane resistance by forming non-selective ion channels. nih.gov Furthermore, a potentiation effect was observed when oxyopinins were applied in combination with a neurotoxin, Oxytoxin 1, from the same spider venom, resulting in increased lethality in insect larvae. nih.gov This suggests that the linear amphipathic peptides and neurotoxins in spider venom work cooperatively to efficiently capture prey, a mechanism that could be harnessed for pest management. nih.gov The development of orally active spider-venom peptides is a key area of research for their application in agriculture, either through sprays or by engineering plants to produce them. uq.edu.au
Potential for Neuropharmacological Tool Development (e.g., as ion channel modulators in research)
Spider venom peptides are a rich source of compounds that modulate the activity of ion channels, which are crucial for neuronal function. nih.govresearchgate.net While the primary described action of this compound is membrane disruption through the formation of non-selective ion channels, this very property makes it a potential tool for neuropharmacological research. nih.govmdpi.com By altering membrane permeability and ion flow, this compound can be used to study the role of ion gradients and membrane potential in various cellular processes.
The ability of spider venom peptides to selectively target different types of ion channels has made them invaluable in dissecting the complex mechanisms of the nervous system. uq.edu.aunih.gov For example, other spider toxins have been identified that specifically block certain voltage-gated sodium or calcium channels, aiding in the study of pain pathways and epilepsy. nih.govuq.edu.aunih.gov Although the specific ion channel selectivity of this compound is not as well-defined as some other neurotoxins, its ability to create non-selective ion channels provides a different but equally valuable tool for probing cellular electrophysiology. nih.gov This could be particularly useful in studies where a general disruption of membrane potential is desired to understand its downstream effects.
Contribution to the Understanding of Innate Immunity and Host Defense Peptides
This compound and other antimicrobial peptides from spider venom serve as important models for understanding innate immunity and the function of host defense peptides (HDPs). acs.orgremedypublications.com HDPs are a fundamental component of the innate immune system in a wide range of organisms, providing a first line of defense against invading pathogens. remedypublications.com The study of peptides like this compound, which are linear, cationic, and amphipathic, provides insights into the structure-function relationships of this class of molecules. scispace.com
Their α-helical structure and membrane-disrupting mechanism are characteristic of many HDPs. scispace.comremedypublications.com Research on oxyopinins helps to elucidate how these peptides interact with and destabilize microbial membranes, a process that is central to their antimicrobial activity. nih.gov This knowledge contributes to a broader understanding of how organisms defend themselves against infection and can inform the rational design of new synthetic antimicrobial peptides with improved efficacy and specificity. remedypublications.com
Future Directions and Emerging Research Themes for Oxyopinin 2a
Exploration of Undiscovered Bioactivities
While the antimicrobial and hemolytic functions of Oxyopinin-2a are established, the full spectrum of its biological activities likely remains partially unexplored. uniprot.orgnih.gov Venom peptides often possess a functional diversity that extends beyond their primary role in predation or defense. mdpi.com Future research should systematically screen for a wider range of bioactivities.
A significant area of potential is in antiviral and antifungal research . The membrane-disrupting capabilities of this compound could be effective against enveloped viruses and a broad range of fungal pathogens. cpu-bioinfor.org Furthermore, exploring its effects on cancer cell lines is a compelling avenue. Many antimicrobial peptides (AMPs) have demonstrated selective cytotoxicity towards cancer cells, which often have altered membrane compositions compared to healthy cells. nih.gov Investigating whether this compound can induce apoptosis or necrosis in tumor cells could open new avenues for anticancer drug development. nih.gov
Another emerging area is the study of immunomodulatory effects . Peptides can influence the host's immune response, a property that could be harnessed for therapeutic benefit. nih.gov Research could focus on whether this compound can modulate cytokine production, influence inflammatory pathways, or act as an adjuvant. Similarly, given that some venom peptides have been found to have anti-obesity and anti-insulin resistance properties, screening this compound for effects on metabolic pathways could yield surprising results. nih.gov The potential for synergistic activity with other compounds, including conventional antibiotics and other venom toxins, also warrants investigation, as this could enhance efficacy and combat drug resistance. nih.govmdpi.com
Table 1: Potential Undiscovered Bioactivities of this compound and Research Approaches
| Potential Bioactivity | Target Area | Suggested Research Approach |
|---|---|---|
| Antiviral | Enveloped viruses (e.g., Influenza, Herpes simplex) | In vitro viral replication assays, plaque reduction assays. |
| Anticancer | Various cancer cell lines (e.g., breast, lung, melanoma) | Cytotoxicity assays (MTT, LDH), apoptosis/necrosis screening (flow cytometry), testing on 3D tumor spheroids. nih.gov |
| Immunomodulatory | Immune cells (e.g., macrophages, lymphocytes) | Cytokine profiling (ELISA), analysis of inflammatory gene expression (RT-qPCR). nih.gov |
| Metabolic Regulation | Adipocytes, muscle cells | In vitro models of insulin (B600854) resistance, lipid accumulation assays. nih.gov |
| Synergistic Effects | Bacterial and fungal pathogens | Checkerboard assays with conventional antibiotics to determine synergy (FIC index). |
Structural Dynamics and Interactions with Complex Biological Systems
Understanding how this compound interacts with biological membranes at a molecular level is crucial for explaining its function and for designing improved analogs. rsc.org The peptide is known to be largely alpha-helical and disrupts membranes rich in phosphatidylcholine. nih.govwikipedia.orgacs.org However, a deeper understanding requires advanced biophysical and computational techniques.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed atomic-level structures of the peptide, both in solution and when bound to membrane mimics like micelles or nanodiscs. scispace.comacs.org These techniques can reveal the specific conformational changes the peptide undergoes upon membrane binding. acs.org
Molecular Dynamics (MD) simulations offer a powerful computational approach to visualize the peptide's interaction with complex lipid bilayers over time. mdpi.comresearchgate.net These simulations can model how this compound inserts into membranes, the orientation it adopts, and how it perturbs lipid organization to form pores or channels. mdpi.com By using membrane models that mimic specific cell types (e.g., bacterial vs. mammalian), MD can help elucidate the basis for the peptide's selectivity. nih.gov Techniques like solid-state NMR can further probe these interactions in a more native-like membrane environment. nih.gov
Studying these dynamics is not just academic. It provides a rational basis for designing new peptide variants. For instance, by identifying the key amino acid residues responsible for membrane insertion and pore formation, researchers can make targeted substitutions to enhance activity against specific pathogens while potentially reducing unwanted effects like hemolysis. acs.org
Advanced Synthetic Biology Approaches for Analog Production
The native sequence of this compound provides a starting template, but its properties can be significantly enhanced through protein engineering and synthetic biology. nih.govisomerase.com The goal is to create analogs with improved potency, higher selectivity for microbial targets over host cells, and greater stability in biological environments. nih.gov
One key strategy is the incorporation of non-canonical amino acids . Replacing standard L-amino acids with their D-amino acid counterparts can make peptides resistant to degradation by proteases, a major hurdle for peptide-based therapeutics. nih.govrsc.org Other modifications, such as N-methylation, can also increase stability. acs.org Alanine scanning, where individual amino acids are systematically replaced with alanine, can be used to identify residues critical for the peptide's function, guiding further modifications. nih.gov
Modern synthetic biology offers powerful tools for generating and screening large libraries of these peptide analogs. acs.orgCell-free translation systems and mRNA-display technologies allow for the creation of vast numbers of peptide variants that can be rapidly tested for desired activities. acs.org These high-throughput methods, combined with computational design, accelerate the discovery of optimized peptide leads. nih.gov Furthermore, developing efficient recombinant expression systems , for example in E. coli or yeast, is essential for the large-scale and cost-effective production of promising analogs for further development. nih.gov
Comparative Venomomics and Peptide Evolution Studies
This compound belongs to a family of related peptides found in the venom of lynx spiders (genus Oxyopes). uniprot.orgnih.govwikipedia.org Studying the diversity of these peptides across different Oxyopes species—a field known as comparative venomomics—can provide profound insights into their evolution and function.
By using transcriptomic and proteomic techniques to analyze the venom of various related spider species, researchers can identify a whole suite of natural Oxyopinin analogs. nih.govnih.gov This natural library can reveal how evolution has fine-tuned the peptide's structure for different purposes. Comparing the sequences of these related peptides can highlight conserved regions essential for the core function and variable regions that may confer specialized activities. nih.gov
Phylogenetic analysis, which traces the evolutionary relationships between these peptide sequences, can help reconstruct the evolutionary history of the Oxyopinin family. nih.gov This can shed light on how new functions arise and how gene duplication and subsequent mutations have driven the diversification of these toxins. researchgate.net Such studies not only enhance our fundamental understanding of venom evolution but also provide a rich source of novel peptide scaffolds for therapeutic development. uq.edu.au
Methodological Advancements for Comprehensive Characterization
The detailed characterization of this compound and its future analogs relies on a suite of sophisticated analytical techniques. researchgate.net Continuous advancements in these methodologies are critical for gaining a complete picture of the peptide's structure, modifications, and function. biopharmaspec.com
Mass spectrometry (MS) is a cornerstone technology for peptide analysis. metwarebio.com Advanced techniques like tandem mass spectrometry (MS/MS) are essential for confirming the amino acid sequence and identifying any post-translational modifications, which can be critical for biological activity. biopharmaspec.commetwarebio.com High-resolution instruments can even distinguish between isobaric amino acids like leucine (B10760876) and isoleucine. biopharmaspec.com
For structural analysis, beyond traditional NMR and crystallography, methods like Circular Dichroism (CD) spectroscopy are used to provide information about the peptide's secondary structure (e.g., its alpha-helical content) and how it changes in different environments, such as in the presence of membranes. nih.govscispace.com
To assess purity and stability, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools. researchgate.net For functional characterization, automated, high-throughput screening platforms using cellular assays are becoming increasingly important for efficiently testing large numbers of peptide variants against diverse biological targets. researchgate.net Combining these advanced analytical methods will be crucial for moving this compound from a molecule of scientific interest to a well-characterized compound with potential real-world applications.
Table 2: Key Analytical Techniques for this compound Research
| Technique | Application | Information Gained | Reference |
|---|---|---|---|
| Mass Spectrometry (MS/MS) | Sequence Verification & PTM Analysis | Precise amino acid sequence, identification of modifications (e.g., amidation). | biopharmaspec.commetwarebio.com |
| NMR Spectroscopy | 3D Structure Determination | Atomic-resolution structure in solution or with membrane mimics. | scispace.com |
| Circular Dichroism (CD) | Secondary Structure Analysis | Percentage of α-helix, β-sheet, and random coil; conformational changes. | nih.gov |
| HPLC / UPLC | Purity and Stability Assessment | Quantification of peptide purity, detection of degradation products. | researchgate.net |
| Molecular Dynamics (MD) | Simulation of Interactions | Visualization of peptide-membrane binding, insertion, and pore formation. | mdpi.com |
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing Oxyopinin-2a?
To ensure reproducibility, synthesis protocols should include:
- Stepwise reaction conditions (e.g., temperature, solvent ratios, catalysts) with precise measurements .
- Characterization data : NMR, HPLC, and mass spectrometry results, emphasizing purity thresholds (>95%) and spectral interpretation .
- Cross-referencing : Cite established methods for known intermediates; novel steps require full procedural disclosure .
Example workflow:
| Step | Parameter | Documentation Requirement |
|---|---|---|
| 1 | Synthesis | Solvent purity, reaction time, yield |
| 2 | Purification | Chromatography conditions (column type, eluent ratios) |
| 3 | Characterization | NMR peak assignments, reference to known analogs |
Q. How can researchers identify key structural features of this compound during initial analysis?
- Comparative spectral analysis : Align NMR/IR data with structurally related compounds to isolate unique signals (e.g., spin-spin coupling patterns) .
- Crystallography : For novel derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .
- Purity validation : Use HPLC retention times and spiking experiments to rule out contaminants .
What frameworks ensure rigorous formulation of research questions for this compound studies?
Adopt the PICO/SPIDER model for foreground questions:
- Population (P) : Target biological systems or molecular interactions.
- Intervention (I) : this compound’s biochemical role (e.g., enzyme inhibition).
- Comparison (C) : Benchmarks against existing analogs.
- Outcome (O) : Quantifiable endpoints (e.g., IC50 values) .
Avoid overly broad questions; refine via iterative literature reviews to address gaps .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound while minimizing side products?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst load) and identify optimal conditions .
- In-line analytics : Integrate real-time monitoring (e.g., FTIR probes) to detect intermediate formation and adjust parameters dynamically .
- Contingency protocols : Predefine thresholds for yield/purity; if unmet, revisit reaction kinetics or purification strategies .
Q. What strategies resolve contradictions in this compound’s bioactivity data across studies?
- Meta-analysis : Systematically compare datasets using PRISMA guidelines, highlighting methodological divergences (e.g., assay sensitivity, cell lines) .
- Dose-response reevaluation : Test conflicting results under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
- Mechanistic modeling : Apply molecular dynamics simulations to predict binding affinities, reconciling in vitro/in silico discrepancies .
Q. How can in silico modeling be integrated with empirical data to study this compound’s mechanism of action?
- Hybrid workflows :
- Data transparency : Share force field parameters and simulation scripts in supplementary materials .
Methodological Considerations
- Reproducibility : Document all protocols in modular sections (e.g., "Synthesis," "Assays") with cross-references to supporting data .
- Conflict resolution : Predefine criteria for discarding outliers (e.g., ±3σ from mean) and report excluded datasets with justifications .
- Ethical reporting : Disclose funding sources and potential biases (e.g., proprietary instrumentation) in acknowledgments .
For further guidance, consult structured templates for experimental sections and data analysis frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
